3-(4-benzoylpiperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine
CAS No.:
Cat. No.: VC10423854
Molecular Formula: C18H18N6O
Molecular Weight: 334.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C18H18N6O |
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Molecular Weight | 334.4 g/mol |
IUPAC Name | phenyl-[4-(6-pyrazol-1-ylpyridazin-3-yl)piperazin-1-yl]methanone |
Standard InChI | InChI=1S/C18H18N6O/c25-18(15-5-2-1-3-6-15)23-13-11-22(12-14-23)16-7-8-17(21-20-16)24-10-4-9-19-24/h1-10H,11-14H2 |
Standard InChI Key | FFTMGPMKEHMWOH-UHFFFAOYSA-N |
SMILES | C1CN(CCN1C2=NN=C(C=C2)N3C=CC=N3)C(=O)C4=CC=CC=C4 |
Canonical SMILES | C1CN(CCN1C2=NN=C(C=C2)N3C=CC=N3)C(=O)C4=CC=CC=C4 |
Introduction
Molecular Structure and Nomenclature
Core Structural Features
The compound’s backbone consists of a pyridazine ring (a six-membered aromatic heterocycle with two adjacent nitrogen atoms), which serves as the central scaffold. At the 3-position, a piperazine ring is attached via a benzoyl group (a phenyl ketone, C₆H₅CO−), forming the 4-benzoylpiperazin-1-yl substituent. At the 6-position, a 1H-pyrazole group (a five-membered aromatic ring with two adjacent nitrogen atoms) is linked through its 1-nitrogen atom.
Key Structural Attributes:
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Pyridazine Core: Facilitates π-π stacking interactions and hydrogen bonding due to its electron-deficient nature.
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Benzoyl-Piperazine Moiety: Enhances lipophilicity and modulates solubility, while the piperazine’s tertiary amines offer sites for protonation or hydrogen bonding.
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Pyrazole Group: Contributes to metabolic stability and potential metal coordination properties .
IUPAC Name and Molecular Formula
The systematic IUPAC name for this compound is 3-(4-benzoylpiperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine. Its molecular formula is C₁₉H₁₉N₇O, with a calculated molecular weight of 369.41 g/mol.
Property | Value |
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IUPAC Name | 3-(4-benzoylpiperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine |
Molecular Formula | C₁₉H₁₉N₇O |
Molecular Weight | 369.41 g/mol |
SMILES Notation | C1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NN=C(C=C3)N4C=CC=N4 |
Canonical SMILES | C1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NN=C(C=C3)N4C=CC=N4 |
Synthesis and Manufacturing
General Synthetic Strategies
The synthesis of 3-(4-benzoylpiperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine typically involves multi-step reactions, leveraging nucleophilic aromatic substitution (NAS) and coupling methodologies. Below is a generalized protocol derived from analogous compounds:
Step 1: Preparation of 3,6-Dichloropyridazine
Pyridazine is functionalized with chlorine atoms at positions 3 and 6 using phosphorus oxychloride (POCl₃) under reflux conditions. This intermediate serves as a versatile scaffold for subsequent substitutions.
Physicochemical Properties
Solubility and Stability
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Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water (<0.1 mg/mL at 25°C).
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Thermal Stability: Decomposes above 250°C without melting, as observed in thermogravimetric analysis (TGA) of similar pyridazine derivatives.
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Photostability: Susceptible to UV-induced degradation, necessitating storage in amber glass under inert atmospheres.
Spectroscopic Characterization
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FTIR: Key peaks include C=O stretch (1680–1700 cm⁻¹), aromatic C–H bends (750–900 cm⁻¹), and N–H vibrations (3300–3500 cm⁻¹) .
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¹H NMR (400 MHz, DMSO-d₆): δ 8.65 (s, 1H, pyridazine-H), 7.85–7.45 (m, 5H, benzoyl aromatic), 6.50 (s, 1H, pyrazole-H), 3.70–3.20 (m, 8H, piperazine) .
Comparative Analysis with Related Compounds
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